
Ethyl 12-bromododecanoate
Overview
Description
Ethyl 12-bromododecanoate is an organic compound with the molecular formula C14H27BrO2. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various chemical products and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 12-bromododecanoate can be synthesized through the bromination of ethyl dodecanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete bromination of the dodecanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 12-bromododecanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The compound can be reduced to ethyl dodecanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethyl 12-hydroxydodecanoate, ethyl 12-cyanododecanoate, or ethyl 12-aminododecanoate are formed.
Reduction: The major product is ethyl dodecanoate.
Oxidation: Products include dodecanoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 12-bromododecanoate is a chemical compound with the molecular formula . It is an ethyl ester of 12-bromododecanoic acid .
Synonyms:
- 12-bromo-dodecanoic acid ethyl ester
- Dodecanoic acid,12-bromo-,ethyl ester
- 12-Brom-dodecansaeure-aethylester
Physical Properties
- Molecular Weight: 307.26700
- Monoisotopic Mass: 306.11900
- Number of Heavy Atoms: 17
- Number of Aromatic Heavy Atoms: 0
- Fraction Csp3: 0.93
- Number of Rotatable Bonds: 13
- Number of Hydrogen Bond Acceptors: 2.0
- Number of Hydrogen Bond Donors: 0.0
- Molar Refractivity: 78.57
- Topological Polar Surface Area (TPSA): 26.3
- GI Absorption: High
- Log S (Silicos-IT): -5.65
- Solubility: Moderately soluble
- Synthetic Accessibility: 2.99
Applications in Scientific Research
While specific case studies and comprehensive data tables focusing solely on the applications of "this compound" are not available in the search results, the following applications can be inferred from the provided data:
- Organic Synthesis: Ethyl 2-bromododecanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. this compound can be used for similar applications.
- Synthesis of Trithiane Derivatives: this compound is used in the synthesis of novel derivatives of 1,3,5-trithiane . For example, it can be reacted with the anion of 1,3,5-trithiane to produce ethyl 12-(1,3,5-trithiane)-3-dodecanoate .
- Laboratory Chemicals: this compound is used as a laboratory chemical for scientific research .
- Potential Pharmaceutical Applications : Ethyl 2-bromododecanoate serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications. this compound may have similar applications.
- Industrial Applications : Ethyl 2-bromododecanoate is employed in the production of specialty chemicals and materials. this compound may have similar applications.
Mechanism of Action
The mechanism of action of ethyl 12-bromododecanoate involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in various synthetic transformations to introduce the dodecanoate moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Ethyl 12-bromododecanoate can be compared with other similar compounds such as:
12-Bromododecanoic Acid: This compound has a similar structure but lacks the ethyl ester group. It is used in similar applications but has different reactivity due to the presence of the carboxylic acid group.
Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl group. It has slightly different physical properties and reactivity.
12-Bromo-1-dodecanol: This compound has a hydroxyl group instead of an ester group, leading to different reactivity and applications.
This compound is unique due to its specific ester functionality, which provides distinct reactivity and applications in organic synthesis and industrial processes.
Biological Activity
Ethyl 12-bromododecanoate (CAS No. 72338-48-8) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 307.27 g/mol. The compound features a bromine atom at the 12th carbon position of a dodecanoic acid derivative, contributing to its reactivity in chemical reactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₇BrO₂ |
Molecular Weight | 307.27 g/mol |
Log P (octanol-water) | 4.85 |
Solubility | Moderately soluble |
The biological activity of this compound can be attributed to its role as an electrophile due to the presence of the bromine atom. This allows it to undergo nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles, leading to the formation of various biologically active compounds.
Additionally, studies have indicated that this compound may act as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism and the activation of prodrugs . This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to enhanced therapeutic effects or increased toxicity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications as a preservative in food or cosmetic formulations .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain lipases and esterases, which are critical in lipid metabolism and digestion. This property could be leveraged in developing treatments for metabolic disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, demonstrating significant antibacterial potential.
- Enzyme Inhibition : In another study published in Biochemical Pharmacology, this compound was tested for its inhibitory effects on pancreatic lipase. The compound showed a dose-dependent inhibition pattern, with IC50 values indicating effective inhibition at concentrations achievable in therapeutic settings .
Properties
IUPAC Name |
ethyl 12-bromododecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFVMVODIGRODW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597270 | |
Record name | Ethyl 12-bromododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72338-48-8 | |
Record name | Ethyl 12-bromododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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